molecular formula C17H21N3O3S2 B2403928 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034439-35-3

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2403928
CAS No.: 2034439-35-3
M. Wt: 379.49
InChI Key: LLPKXBXBLMSUOD-UHFFFAOYSA-N
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Description

This compound features a benzo[b]thiophene core linked to a hydroxyethyl group, which is further connected to a substituted imidazole-sulfonamide moiety. The sulfonamide group (-SO₂NH-) and the isopropyl/methyl substituents on the imidazole ring are critical to its structural identity.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-11(2)17-19-16(9-20(17)3)25(22,23)18-8-14(21)13-10-24-15-7-5-4-6-12(13)15/h4-7,9-11,14,18,21H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPKXBXBLMSUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with significant potential in various biological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzo[b]thiophene core, an imidazole sulfonamide structure, and a hydroxyethyl group , which contribute to its unique biological properties. The IUPAC name is N-[2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl]-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imidazole sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their function.
  • Receptor Modulation : The hydrophobic benzo[b]thiophene moiety may interact with hydrophobic pockets in proteins, influencing receptor activity.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including this compound, exhibit antimicrobial properties. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown activity against various pathogens, including Staphylococcus aureus and Candida albicans .
CompoundMIC (µg/mL)Target Pathogen
N-(2-(benzo[b]thiophen-3-yl)-...)< 1S. aureus
Similar Derivative3.9 - 7.8C. albicans

Anticancer Activity

The compound is also being explored for its anticancer properties:

  • Cell Viability Studies : In HeLa cells, compounds with similar structures demonstrated reduced cell viability at higher concentrations (50 µM) over extended exposure (72 hours), indicating potential cytotoxic effects against cancer cells .

Case Studies and Research Findings

  • Study on BET Inhibition : A related study on benzo[d]imidazole sulfonamides showed significant inhibition of bromodomain and extra-terminal (BET) proteins, which are implicated in cancer progression. The compound exhibited a pIC50 of 7.9 on BD1 of BRD4, indicating high potency .
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial efficacy of related benzimidazole derivatives against Mycobacterium smegmatis and Escherichia coli, demonstrating the broad-spectrum potential of these compounds .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to benzo[b]thiophenes. For instance, derivatives of benzothiazole have shown promising results against various bacterial strains and fungi. The sulfonamide group in N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide may enhance its activity against microbial pathogens due to its ability to inhibit essential bacterial enzymes.

Anticancer Properties

Research indicates that imidazole derivatives exhibit anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound's structure suggests it may interact with specific targets involved in cancer cell signaling pathways. In vitro studies on similar compounds have demonstrated significant cytotoxic effects against human colorectal carcinoma cell lines, indicating a potential avenue for anticancer drug development.

Anti-inflammatory Effects

Compounds containing benzo[b]thiophene and imidazole structures have been explored for their anti-inflammatory properties. The sulfonamide moiety may contribute to the modulation of inflammatory pathways, making this compound a candidate for treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of related compounds, several derivatives exhibited minimum inhibitory concentrations (MIC) that were significantly lower than traditional antibiotics. For instance, one derivative demonstrated an MIC of 1.27 µM against Staphylococcus aureus, indicating strong antibacterial potential.

Case Study 2: Anticancer Screening

Another study focused on the anticancer effects of imidazole derivatives found that specific compounds showed IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM). The most potent compounds had IC50 values as low as 4.53 µM against colorectal carcinoma cells, showcasing their potential as effective anticancer agents.

Case Study 3: Anti-inflammatory Activity

Research on compounds with similar structures revealed their efficacy in reducing inflammation markers in vitro. These findings suggest that this compound could also be beneficial in treating chronic inflammatory conditions.

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The sulfonamide group (-SO₂NH-) participates in alkylation and nucleophilic substitution reactions. Key findings include:

Alkylation Reactions

  • Reaction with methyl iodide in dimethylformamide (DMF) at 60°C yields the N-methylated derivative (87% yield) .

  • Use of benzyl bromide in tetrahydrofuran (THF) with potassium carbonate produces the N-benzyl analog (72% yield) .

Substitution Reactions

  • EDCI/HOBt-mediated coupling with carboxylic acids forms amide derivatives (e.g., reaction with 4-nitrobenzoic acid achieves 68% yield) .

Transformations of the Hydroxyethyl Group

The -CH₂CH₂OH moiety undergoes oxidation and esterification:

Oxidation

  • Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, forming N-(2-(benzo[b]thiophen-3-yl)-2-oxoethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide (91% yield) .

Esterification

  • Reaction with acetyl chloride in pyridine produces the acetate ester (83% yield) .

Modifications of the Imidazole Ring

The 1-methylimidazole ring undergoes electrophilic substitution:

Halogenation

  • Bromination using N-bromosuccinimide (NBS) in acetic acid introduces a bromine atom at the C5 position (65% yield) .

Nitration

  • Nitration with fuming HNO₃/H₂SO₄ at 0°C yields the 5-nitro derivative (58% yield) .

Functionalization of the Benzo[b]thiophene Moiety

The benzo[b]thiophene core participates in electrophilic substitution and cycloaddition:

Sulfonation

  • Reaction with chlorosulfonic acid at 120°C introduces a sulfonic acid group at the C5 position (76% yield) .

Palladium-Catalyzed Coupling

  • Suzuki coupling with phenylboronic acid using Pd(OAc)₂ generates a biaryl derivative (82% yield) .

Comparative Reaction Analysis

The table below summarizes key reactions and conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Sulfonamide alkylationMethyl iodide, DMF, 60°CN-Methylated derivative87%
Hydroxyethyl oxidationCrO₃/H₂SO₄, acetoneKetone derivative91%
Imidazole brominationNBS, acetic acid5-Bromoimidazole analog65%
Benzo[b]thiophene sulfonationClSO₃H, 120°CC5-Sulfonated product76%

Structural Analogs and Their Reactivity

Comparative studies with structurally related compounds reveal trends:

  • 1-Methyl-1H-imidazole-4-sulfonamide exhibits higher electrophilic reactivity at the imidazole ring due to reduced steric hindrance .

  • 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene shows enhanced cyclization efficiency under palladium catalysis .

Industrial-Scale Optimization

Key advancements for large-scale synthesis include:

  • Continuous Flow Reactors : Improve yield (94%) and reduce reaction time by 40% compared to batch processes .

  • Microwave-Assisted Synthesis : Achieves 98% purity in 15 minutes for imidazole functionalization .

Comparison with Similar Compounds

Research Findings and Discussion

  • Reactivity : The hydroxyethyl group in the target may undergo oxidation or esterification, unlike the stable phenylsulfonyl groups in .
  • Tautomerism : Unlike triazole-thiones (), the target’s imidazole-sulfonamide structure is less prone to tautomerism due to the absence of thiol/thione groups .
  • Steric Effects : The isopropyl and methyl substituents on the imidazole ring may hinder intermolecular interactions compared to smaller substituents in analogues .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:
The synthesis of imidazole-sulfonamide derivatives typically involves multi-step reactions, such as cyclocondensation of thioamides with α-halo ketones or coupling reactions between pre-functionalized imidazole and benzo[b]thiophene moieties. For high purity:

  • Use Schlenk techniques to exclude moisture, as the hydroxyl and sulfonamide groups are sensitive to hydrolysis.
  • Optimize reaction conditions (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to minimize byproducts like unreacted intermediates or sulfonic acid derivatives .
  • Purify via column chromatography with a gradient eluent (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:
Contradictions often arise from differences in experimental setups (e.g., temperature, solvent purity) or aggregation states. To resolve:

  • Perform temperature-dependent solubility assays with controlled humidity.
  • Use Conductor-like Polarizable Continuum Model (C-PCM) simulations (e.g., in Gaussian) to predict solvation free energies, accounting for solvent polarity and hydrogen-bonding capacity .
  • Validate experimentally via HPLC with evaporative light scattering detection (ELSD) to detect aggregates .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Focus on characteristic peaks:
    • Benzo[b]thiophene protons (δ 7.2–7.8 ppm, multiplet).
    • Imidazole methyl groups (δ 1.4–1.6 ppm, singlet).
    • Hydroxyethyl proton (δ 4.3–4.5 ppm, broad).
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O–H (~3400 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Use electrospray ionization (ESI+) for accurate mass determination .

Advanced: How can computational modeling guide the optimization of its electrophilic reactivity?

Methodological Answer:

  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites on the imidazole and thiophene rings.
  • Simulate reaction pathways for sulfonamide derivatization using intrinsic reaction coordinate (IRC) analysis .
  • Compare with experimental kinetic isotope effects (KIE) to validate computational predictions .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation from sulfonamides.
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of fine crystalline particles.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, following Chemical Hygiene Plan guidelines .

Advanced: How to address low yields in large-scale reactions (>10 mmol)?

Methodological Answer:

  • Scale-up challenges : Heat/mass transfer inefficiencies in batch reactors can reduce yields. Use continuous-flow microreactors with precise temperature control.
  • Apply Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy .
  • Optimize catalyst loading (e.g., Pd/C for coupling steps) using response surface methodology (RSM) .

Basic: What are the recommended storage conditions?

Methodological Answer:

  • Store in amber glass vials under inert gas (argon) at –20°C to prevent oxidation of the thiophene ring and hydrolysis of the sulfonamide group.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to determine shelf life .

Advanced: How to design experiments for studying its photodegradation?

Methodological Answer:

  • Use UV-Vis spectroscopy to monitor degradation kinetics under controlled light intensity (e.g., 254 nm UV lamp).
  • Identify degradation products via LC-QTOF-MS with positive/negative ionization modes.
  • Simulate pathways using time-dependent DFT (TD-DFT) to predict reactive excited states .

Basic: Which crystallographic methods are suitable for resolving its solid-state structure?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in dichloromethane/methanol.
  • Refine structures using SHELXL (for small molecules) with anisotropic displacement parameters for non-H atoms. Validate with R-factor convergence tests (target: R1<0.05R_1 < 0.05) .

Advanced: How to reconcile discrepancies between computational and experimental binding affinity data?

Methodological Answer:

  • Systematic error analysis : Check force field parameters (e.g., GAFF vs. OPLS) in molecular docking simulations.
  • Use ensemble docking to account for protein flexibility.
  • Validate with isothermal titration calorimetry (ITC) to measure experimental binding enthalpies .

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